molecular formula C12H19Cl2FN2 B15124082 1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride

1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride

Cat. No.: B15124082
M. Wt: 281.19 g/mol
InChI Key: SVIPNVPFSLEHOI-UHFFFAOYSA-N
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Description

1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the 3-fluorophenyl group enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride typically involves the alkylation of piperazine with a 3-fluorophenyl ethyl halide. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors, followed by purification steps such as crystallization or chromatography to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the 3-fluorophenyl group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

  • 1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride
  • 1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride
  • 1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride

Comparison: 1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. Compared to its analogs, this compound may exhibit different binding affinities, metabolic stability, and pharmacokinetic profiles, making it a distinct and valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H19Cl2FN2

Molecular Weight

281.19 g/mol

IUPAC Name

1-[2-(3-fluorophenyl)ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C12H17FN2.2ClH/c13-12-3-1-2-11(10-12)4-7-15-8-5-14-6-9-15;;/h1-3,10,14H,4-9H2;2*1H

InChI Key

SVIPNVPFSLEHOI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=CC(=CC=C2)F.Cl.Cl

Origin of Product

United States

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